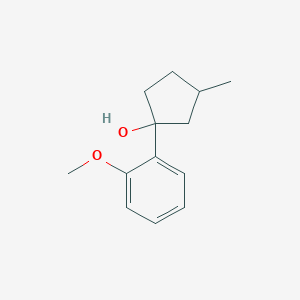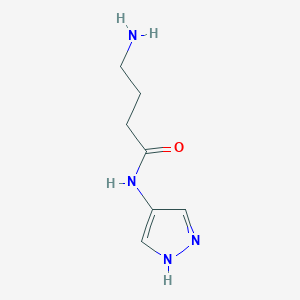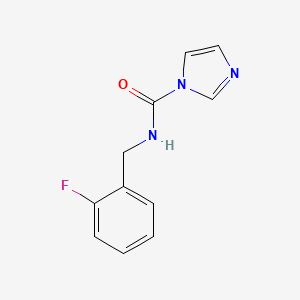
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with 3-methylcyclopentanone under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Yb(OTf)3 in acetonitrile has been reported to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as sodium hydride (NaH) in DMF (Dimethylformamide).
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-3-methylcyclopentanone.
Reduction: 1-(2-Methoxyphenyl)-3-methylcyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its stimulant effects and use in party pills.
1-(2-Methoxyphenyl)-2-propanol: Used in the synthesis of pharmaceuticals and fragrances.
Uniqueness
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-13(14,9-10)11-5-3-4-6-12(11)15-2/h3-6,10,14H,7-9H2,1-2H3 |
Clé InChI |
KJMZHYJLNSYUDB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(C2=CC=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)




![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)

![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)





